Fenclozicsäure

Übersicht

Beschreibung

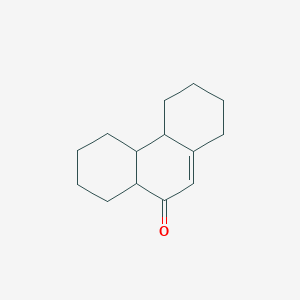

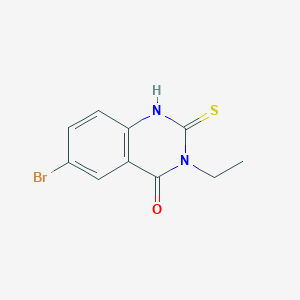

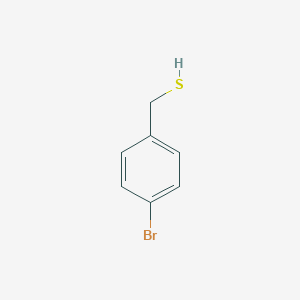

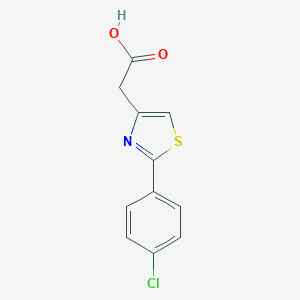

Fenclozic acid, also known as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a carboxylic acid non-steroidal anti-inflammatory drug (NSAID) that emerged in the late 1960s. It demonstrated potent anti-inflammatory, antipyretic, and analgesic properties. it was withdrawn from clinical use in 1970 due to hepatotoxicity observed in clinical trials .

Wissenschaftliche Forschungsanwendungen

Fenclozicsäure wurde in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Reaktivität von Carbonsäuren und Thiazolderivaten.

Biologie: Um die Stoffwechselwege und Toxizitätsmechanismen in Hepatozyten zu untersuchen.

Medizin: Zunächst als Alternative zu hochdosiertem Aspirin zur Behandlung von rheumatoider Arthritis untersucht.

Industrie: Begrenzte industrielle Anwendungen aufgrund ihres Rückzugs, aber sie wurde in der Forschung eingesetzt, um den Arzneimittelstoffwechsel und die Toxizität zu verstehen

5. Wirkmechanismus

This compound entfaltet ihre Wirkung durch Hemmung der Cyclooxygenase (COX)-Enzyme, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine spielen eine Schlüsselrolle bei Entzündungen, Schmerzen und Fieber. Durch die Hemmung der COX-Enzyme reduziert this compound die Produktion von Prostaglandinen und übt so seine entzündungshemmenden, fiebersenkenden und schmerzlindernden Wirkungen aus .

Ähnliche Verbindungen:

Aspirin: Ein weiteres NSAR der Carbonsäureklasse mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.

Ibuprofen: Ein weit verbreitetes NSAR mit ähnlichem Wirkmechanismus.

Naproxen: Ein weiteres NSAR mit ähnlichen therapeutischen Wirkungen.

Eindeutigkeit: this compound ist aufgrund ihres Thiazolrings einzigartig, der in anderen NSAR nicht häufig vorkommt. Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften bei .

Safety and Hazards

Wirkmechanismus

Fenclozic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, fenclozic acid reduces the production of prostaglandins, thereby exerting its anti-inflammatory, antipyretic, and analgesic effects .

Similar Compounds:

Aspirin: Another carboxylic acid NSAID with similar anti-inflammatory and analgesic properties.

Ibuprofen: A widely used NSAID with a similar mechanism of action.

Naproxen: Another NSAID with similar therapeutic effects.

Uniqueness: Fenclozic acid is unique due to its thiazole ring structure, which is not commonly found in other NSAIDs. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Biochemische Analyse

Biochemical Properties

Fenclozic acid’s metabolism is extensive, particularly involving the carboxylic acid-containing side chain . It undergoes biotransformation via both oxidative and conjugative routes . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites . These metabolites result from the formation of glutathione adducts/conjugates, providing evidence for the production of reactive metabolites .

Cellular Effects

Fenclozic acid has been shown to cause acute centrilobular hepatocellular necrosis in mice . No other regions of the liver were affected . In vitro studies have shown that fenclozic acid does not cause P450-dependent and P450-independent cytotoxicity to THLE cell lines .

Molecular Mechanism

The molecular mechanism of fenclozic acid involves the formation of electrophilic reactive metabolites (RMs), potentially unique to humans . The production of other classes of RMs includes acyl-glucuronides, and the biosynthesis of acyl carnitine, taurine, glutamine, and glycine conjugates via potentially reactive acyl-CoA intermediates .

Temporal Effects in Laboratory Settings

Following oral administration of fenclozic acid, whole body autoradiography showed distribution into all tissues except the brain, with radioactivity still detectable in blood, kidney, and liver at 72 hours post-dose .

Dosage Effects in Animal Models

The effects of fenclozic acid were investigated following single oral doses of 10 mg/kg to normal and bile duct-cannulated male C57BL/6J mice . The study did not provide specific details on the effects of different dosages.

Metabolic Pathways

Fenclozic acid is involved in a number of metabolic processes. It undergoes extensive metabolism that involves biotransformations via both oxidation and conjugation . The oxidative metabolites detected include a variety of hydroxylations as well as cysteinyl-, N-acetylcysteinyl-, and cysteinylglycine metabolites .

Transport and Distribution

Fenclozic acid is distributed into all tissues except the brain . The majority of the fenclozic acid-related material recovered was found in the urine/aqueous cage wash (49%), while a smaller portion (13%) was eliminated via the feces .

Subcellular Localization

Given its extensive metabolism and distribution into various tissues , it can be inferred that fenclozic acid may localize in various subcellular compartments depending on its metabolic and functional requirements.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fenclozicsäure beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit Thioharnstoff unter Bildung von 2-(4-Chlorphenyl)-1,3-thiazol. Dieses Zwischenprodukt wird dann mit Chloressigsäure umgesetzt, um this compound zu ergeben .

Industrielle Produktionsmethoden: Der allgemeine Syntheseweg umfasst Standardtechniken der organischen Synthese, einschließlich Kondensations- und Substitutionsreaktionen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fenclozicsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre entsprechenden Alkohole umwandeln.

Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiazolring

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Thiazolderivate

Eigenschaften

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSKHYXXKHJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046157 | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17969-20-9 | |

| Record name | Fenclozic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17969-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclozic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017969209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclozic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLOZIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SRQ4DV53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.